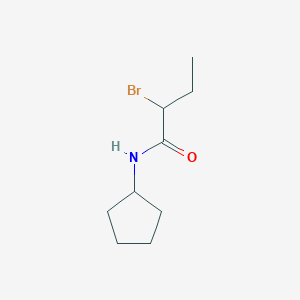

2-bromo-N-cyclopentylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-N-cyclopentylbutanamide is a compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their reactions, which can provide insights into the chemical behavior of brominated amides like 2-bromo-N-cyclopentylbutanamide. The papers cover the synthesis and reactions of brominated cyclobutanes, cyclobutanones, and indoles, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of brominated compounds is well-documented in the provided literature. For instance, the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine bases under basic conditions leads to the formation of regioisomers, which are then further processed to yield nucleoside analogues . Similarly, the reaction of 2-bromo- and 2,2-dibromo-cyclobutanones with alcoholic potassium hydroxide results in the formation of various products through ring-opening and subsequent reactions . These studies suggest that brominated compounds can undergo complex transformations to yield a variety of structures, which could be relevant for the synthesis of 2-bromo-N-cyclopentylbutanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity. The papers describe the use of NMR techniques to determine the structural assignments and relative stereochemistry of the synthesized regioisomers . The stereochemistry plays a significant role in the outcome of the reactions, as seen in the stereoselective reduction of the N-9 regioisomer to yield the all-trans cyclobutanol . These findings highlight the importance of stereochemistry in the synthesis and reactivity of brominated compounds, which would also be relevant for 2-bromo-N-cyclopentylbutanamide.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. For example, the intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines leads to the formation of 2-bromoindoles, showcasing the ability of brominated compounds to undergo cyclization reactions . Additionally, the photocatalytic intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds with alkynes forms spirocarbocycle structures . These reactions demonstrate the potential for brominated compounds to participate in a variety of chemical transformations, which could be extrapolated to the reactivity of 2-bromo-N-cyclopentylbutanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. While the papers do not directly discuss the properties of 2-bromo-N-cyclopentylbutanamide, they do provide insights into the properties of related brominated compounds. For instance, the formation of cyclopropanes and five-membered heterocycles from 2-bromo-3-formylacrylic acid derivatives indicates that brominated compounds can have significant reactivity, which could affect their boiling points, solubility, and stability . These properties are essential for the practical application and handling of such compounds in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Synthesis of Compounds with Biological and Medicinal Applications : 2-bromo-cyclohexenecarbaldehyde, a related compound, is used for constructing compounds with potential biological and medicinal applications, utilizing bromovinyl aldehyde chemistry and palladium-catalyzed conditions (Ghosh & Ray, 2017).

Preparation of Functionalized Benzocyclotrimers : 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene, closely related to the query compound, serves as a key intermediate in synthesizing vic-bromo(trimethylstannyl)bicycloolefins. These cycloadducts are then used for producing functionalized benzocyclotrimers (Dalkılıç et al., 2009).

Palladium-Catalyzed Cross-Coupling : Compounds like 2-bromo-1,3-butadienes, similar to the query compound, are effective in tandem Diels-Alder/transition metal cross-coupling reaction sequences. This process is significant for synthesizing vinyl bromide cycloadducts, which are then used in various organic transformations (Choi et al., 2020).

Cyclization Reactions : The electrochemical radical cyclization of bromo acetals, which may include compounds similar to 2-bromo-N-cyclopentylbutanamide, demonstrates the utility of bromo compounds in organic synthesis. This process is facilitated using chloro(pyridine)cobaloxime(III) and a zinc plate as a sacrificial anode, exemplifying the application in neutral conditions (Inokuchi et al., 1994).

Safety and Hazards

Eigenschaften

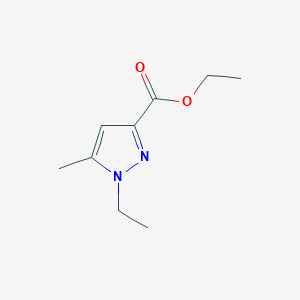

IUPAC Name |

2-bromo-N-cyclopentylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJZNYXASAEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1CCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586131 |

Source

|

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopentylbutanamide | |

CAS RN |

905811-01-0 |

Source

|

| Record name | 2-Bromo-N-cyclopentylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

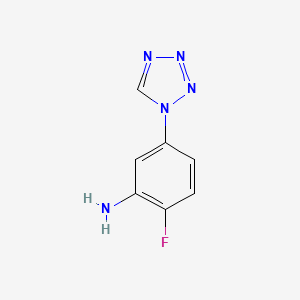

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

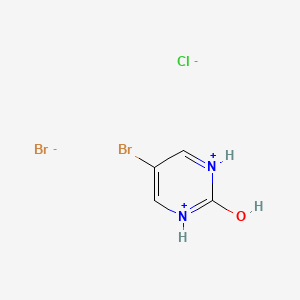

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)

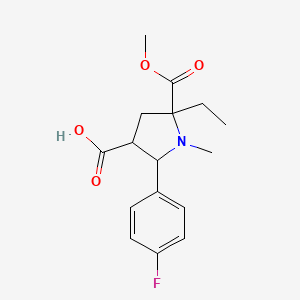

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)